N-(sec-butyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide

CAS No.: 954043-79-9

Cat. No.: VC6569030

Molecular Formula: C16H19ClN2OS2

Molecular Weight: 354.91

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 954043-79-9 |

|---|---|

| Molecular Formula | C16H19ClN2OS2 |

| Molecular Weight | 354.91 |

| IUPAC Name | N-butan-2-yl-2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |

| Standard InChI | InChI=1S/C16H19ClN2OS2/c1-3-11(2)18-15(20)8-14-10-22-16(19-14)21-9-12-5-4-6-13(17)7-12/h4-7,10-11H,3,8-9H2,1-2H3,(H,18,20) |

| Standard InChI Key | JBIPEJVEJCOSCK-UHFFFAOYSA-N |

| SMILES | CCC(C)NC(=O)CC1=CSC(=N1)SCC2=CC(=CC=C2)Cl |

Introduction

Chemical Structure and Molecular Properties

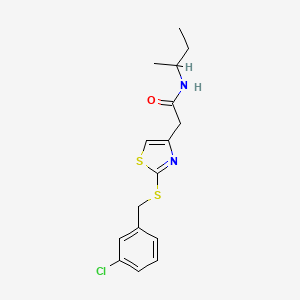

The molecular architecture of N-(sec-butyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide comprises a thiazole ring (a five-membered heterocycle with sulfur and nitrogen atoms) linked to a 3-chlorobenzylthio substituent and an N-sec-butyl acetamide group. The compound’s IUPAC name, N-butan-2-yl-2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide, reflects this arrangement . Key structural features include:

-

Thiazole core: Facilitates π-π interactions and hydrogen bonding, critical for molecular recognition in biological systems.

-

3-Chlorobenzylthio group: Introduces steric bulk and electron-withdrawing effects, potentially enhancing reactivity.

-

Acetamide side chain: Provides hydrogen-bonding capabilities, influencing solubility and target binding.

Table 1: Molecular Properties of N-(sec-butyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide

| Property | Value |

|---|---|

| CAS No. | 954043-79-9 |

| Molecular Formula | C₁₆H₁₉ClN₂OS₂ |

| Molecular Weight | 354.91 g/mol |

| IUPAC Name | N-butan-2-yl-2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |

| SMILES | CCC(C)NC(=O)Cc1csc(SCc2cccc(Cl)c2)n1 |

| InChIKey | JBIPEJVEJCOSCK-UHFFFAOYSA-N |

The compound’s SMILES notation (CCC(C)NC(=O)Cc1csc(SCc2cccc(Cl)c2)n1) delineates its connectivity, while the InChIKey serves as a unique identifier for database searches .

Synthesis and Reactivity

Synthetic Routes

Although detailed protocols are scarce, the synthesis of N-(sec-butyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide likely involves sequential functionalization of the thiazole ring . A plausible pathway includes:

-

Thiazole Ring Formation: Condensation of α-haloketones with thiourea or thioamides under basic conditions.

-

Thioether Linkage Introduction: Reaction of the thiazole intermediate with 3-chlorobenzyl chloride in the presence of a base (e.g., K₂CO₃) to form the sulfanyl bridge.

-

Acetamide Side Chain Attachment: Amidation of the thiazole-acetic acid derivative with sec-butylamine using coupling agents like EDC/HOBt.

Reactivity Profile

The compound’s reactivity is governed by its functional groups:

-

Thiazole Ring: Susceptible to electrophilic substitution at the 5-position due to electron-rich sulfur and nitrogen atoms.

-

Chlorobenzylthio Group: Participates in nucleophilic aromatic substitution (e.g., replacement of chlorine with amines or alkoxides).

-

Acetamide Moiety: Undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume